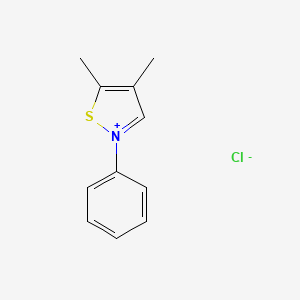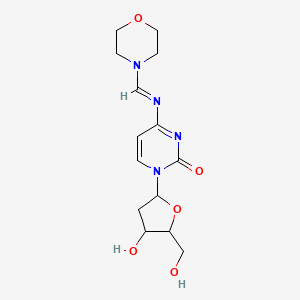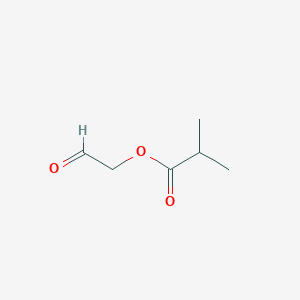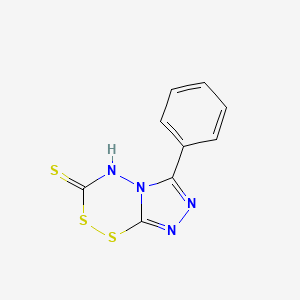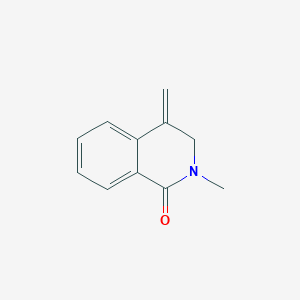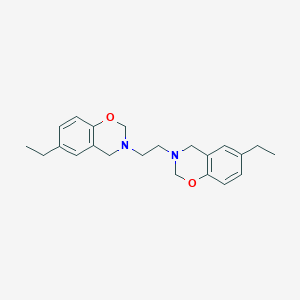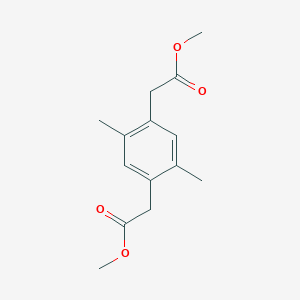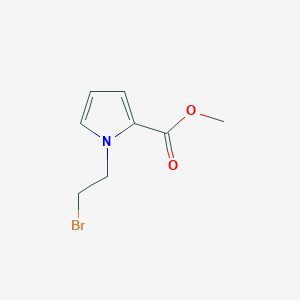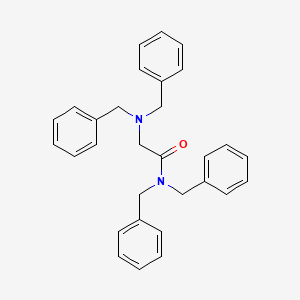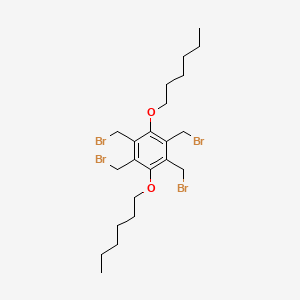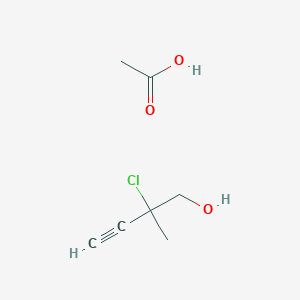![molecular formula C19H22NOPSi B14289370 1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole CAS No. 113545-93-0](/img/structure/B14289370.png)
1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole typically involves multiple steps, including the formation of the azaphosphole ring and the introduction of the trimethylsilyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the azaphosphole ring through cyclization of appropriate precursors.
Silylation: Introduction of the trimethylsilyl group using reagents such as trimethylsilyl chloride in the presence of a base. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halides.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic uses, although specific applications are still under research.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group can influence the compound’s reactivity and stability, while the azaphosphole ring can participate in various chemical reactions. Specific molecular targets and pathways depend on the context of its application .
Comparison with Similar Compounds
Similar compounds include other azaphospholes and silylated organic molecules. Compared to these compounds, 1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole is unique due to its specific combination of the azaphosphole ring and the trimethylsilyl group, which imparts distinct chemical and physical properties . Some similar compounds include:
- 1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole
- 4-[(Trimethylsilyl)oxy]-1H-1,3-azaphosphole
Properties
CAS No. |
113545-93-0 |
|---|---|
Molecular Formula |
C19H22NOPSi |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
trimethyl-[(1-methyl-2,5-diphenyl-1,3-azaphosphol-4-yl)oxy]silane |
InChI |
InChI=1S/C19H22NOPSi/c1-20-17(15-11-7-5-8-12-15)19(21-23(2,3)4)22-18(20)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
WBKORALUOOSUHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(P=C1C2=CC=CC=C2)O[Si](C)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



